(2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid
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Overview
Description
(2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid is a boronic acid derivative featuring a quinoline moiety. This compound is of significant interest in organic chemistry due to its potential applications in various chemical reactions, particularly in the field of medicinal chemistry and material science. The presence of both the boronic acid and quinoline functionalities makes it a versatile intermediate for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives
Reduction: Formation of dihydroquinoline derivatives
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products:
- Quinoline N-oxide derivatives
- Dihydroquinoline derivatives
- Halogenated quinoline derivatives
Scientific Research Applications
(2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid and quinoline functionalities. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The quinoline moiety can intercalate with DNA and interact with various proteins, contributing to its biological activity .
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxamides
Comparison: (2-Oxo-1,2-dihydroquinolin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties compared to other quinoline derivatives. This makes it particularly useful in Suzuki–Miyaura coupling reactions and as a molecular probe in biological studies .
Properties
CAS No. |
1092790-24-3 |
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Molecular Formula |
C9H8BNO3 |
Molecular Weight |
188.98 g/mol |
IUPAC Name |
(2-oxo-1H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-9-4-1-6-5-7(10(13)14)2-3-8(6)11-9/h1-5,13-14H,(H,11,12) |
InChI Key |
WQYHFDIBGLFSRR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=O)C=C2)(O)O |
Origin of Product |
United States |
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